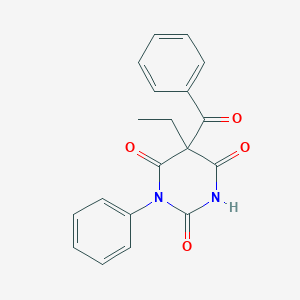
5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as barbituric acid derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Scientific Research Applications
5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anticonvulsant, sedative, and hypnotic effects. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.
Mechanism of Action
The mechanism of action of 5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound interacts with various neurotransmitters in the brain, including GABA and glutamate. This interaction leads to the modulation of neuronal activity and the resulting sedative and hypnotic effects.
Biochemical and Physiological Effects:
5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have sedative and hypnotic effects, which may be useful in the treatment of insomnia and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to modulate neuronal activity. This compound has been shown to have anticonvulsant, sedative, and hypnotic effects, which may be useful in the study of various neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of future research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Finally, the potential use of this compound as a diagnostic tool for various diseases should be explored further.
Synthesis Methods
The synthesis of 5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a multi-step process that involves the reaction of 5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione acid with various reagents. One commonly used method involves the reaction of 5-benzoyl-5-ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione acid with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethyl iodide to yield the final product.
properties
IUPAC Name |
5-benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(15(22)13-9-5-3-6-10-13)16(23)20-18(25)21(17(19)24)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMUFBCNVBVYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)
![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5036833.png)
![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)
![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)
![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)


![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)